7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one
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Overview
Description
7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound with the molecular formula C6H4BrN3O It is a derivative of imidazo[4,5-c]pyridine, characterized by the presence of a bromine atom at the 7th position and a ketone group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group at the 4th position can undergo reduction to form the corresponding alcohol, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted imidazo[4,5-c]pyridines.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4-one
- 7-chloro-1H,4H,5H-imidazo[4,5-c]pyridin-4-one
- 7-fluoro-1H,4H,5H-imidazo[4,5-c]pyridin-4-one
Uniqueness
7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and development.
Properties
IUPAC Name |
7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-6(11)5-4(3)9-2-10-5/h1-2H,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOSWDYDRRXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)N1)NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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